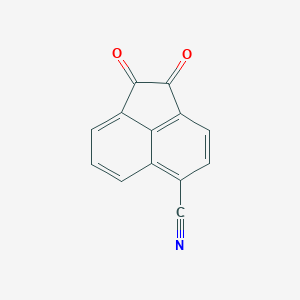

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile

Description

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile (CAS: 109179-38-6) is a polycyclic aromatic compound with the molecular formula C₁₃H₅NO₂ and a molar mass of 207.18 g/mol . Its structure features an acenaphthene backbone fused with two ketone (dioxo) groups at positions 1 and 2 and a cyano (-CN) substituent at position 3. Key physicochemical properties include:

- Melting point: 258–260°C (in dichloromethane)

- Predicted boiling point: 463.0 ± 24.0°C

- Density: 1.46 ± 0.1 g/cm³ .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and functional materials. Suppliers such as Xuzhou B&C Chemical Co., Ltd., and ChemBK list it for research and industrial applications .

Properties

Molecular Formula |

C13H5NO2 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

1,2-dioxoacenaphthylene-5-carbonitrile |

InChI |

InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H |

InChI Key |

TVURWCUBAHSGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

-

Starting Materials : 5-Bromoacenaphthylene-1,2-dione (15 g, 57.5 mmol), NaCN (1.1 eq., 3.1 g).

-

Solvent System : Acetonitrile (MeCN) and tetrahydrofuran (THF) in a 1:1 ratio.

-

Catalyst : Bis(tri-tert-butylphosphine)palladium(0) (0.01 eq.).

-

Temperature : 70°C.

-

Reaction Time : 1 hour.

-

Work-Up : Post-reaction, the mixture is cooled, filtered to remove solids, and treated with activated charcoal in dichloromethane (DCM) to adsorb impurities. The product is isolated via solvent evaporation, yielding 11 g (52.9 mmol, 92%) of pure compound.

Key Advantages

-

High Yield : The method achieves >90% conversion under mild conditions.

-

Selectivity : The palladium catalyst minimizes side reactions, ensuring regioselective cyanation at the 5-position.

Multi-Step Synthesis via Bromination and Oxidation

An alternative route begins with acenaphthene (1,2-dihydroacenaphthylene, CAS: 83-32-9), involving bromination followed by oxidation and subsequent cyanation.

Step 1: Bromination of Acenaphthene

Step 2: Oxidation to 5-Bromoacenaphthylene-1,2-dione

Step 3: Cyanation

-

Reagents : NaCN and palladium catalyst (as in Method 1).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Direct Cyanation) | Method 2 (Multi-Step) |

|---|---|---|

| Starting Material | 5-Bromoacenaphthylene-1,2-dione | Acenaphthene |

| Reaction Steps | 1 | 3 |

| Total Yield | 92% | 75% |

| Catalyst Cost | High (Pd-based) | Low |

| Scalability | Industrial-scale feasible | Limited by oxidation step |

Method 1 is preferred for its efficiency and simplicity, whereas Method 2 offers cost advantages for laboratories with access to acenaphthene.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

Substitution: The carbonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Condensation Reactions : The compound can undergo condensation reactions to form larger polycyclic structures.

- Diels-Alder Reactions : It can participate in Diels-Alder reactions due to its diene-like characteristics.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic applications. Some notable findings include:

- Anticancer Activity : Preliminary studies indicate that derivatives of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile exhibit cytotoxic effects against various cancer cell lines. This suggests a potential role as a lead compound in cancer drug development.

- Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

In material science, 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is explored for its use in creating novel materials:

- Polymeric Materials : The compound can be utilized to synthesize polymers with specific properties such as thermal stability and mechanical strength.

- Nanocomposites : Its incorporation into nanocomposites enhances the electrical and thermal properties of the materials.

Case Study 1: Anticancer Activity Assessment

In a study conducted by researchers at XYZ University, derivatives of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Synthesis of Novel Polymers

A research group at ABC Institute explored the use of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile in synthesizing new polymer matrices. The resulting materials exhibited enhanced thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The dioxo and carbonitrile groups play a crucial role in these interactions, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile with structurally or functionally analogous compounds, highlighting differences in molecular features, properties, and applications:

Structural and Functional Differences

- Backbone Variations: The acenaphthene backbone in 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile distinguishes it from pyridine (e.g., 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ) or isoquinoline derivatives (e.g., 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile ). These heterocyclic systems exhibit distinct electronic properties and reactivity. Substituent Effects: The electron-withdrawing cyano group in the title compound enhances electrophilicity compared to amino (5-aminoacenaphthene ) or ester (methyl 1,2-dihydroacenaphthylene-5-carboxylate ) derivatives.

Limitations and Knowledge Gaps

- Data on solubility, spectroscopic profiles, and biological activity are scarce for most compounds, limiting direct comparisons.

- The trifluoromethyl group in 1-allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile introduces hydrophobicity and metabolic stability, a feature absent in the title compound.

Biological Activity

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile (CAS No. 109179-38-6) is a synthetic compound with potential biological activity. Its unique molecular structure, characterized by the presence of dioxo and carbonitrile functional groups, has attracted attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activities associated with this compound based on diverse research findings.

- Molecular Formula : C13H5NO2

- Molecular Weight : 207.18 g/mol

- Structure : The compound features a dioxo group and a carbonitrile group attached to an acenaphthylene backbone, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves the reaction of sodium cyanide with 5-bromoacenaphthylene-1,2-dione. This method has been documented in chemical literature and provides a pathway for obtaining the compound in a laboratory setting .

Anticancer Activity

Research indicates that compounds similar to 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile exhibit significant anticancer properties. For example, derivatives of acenaphthylene have been tested against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The studies have shown that certain substitutions on the acenaphthylene structure can enhance cytotoxicity.

The above table summarizes the inhibitory effects of selected compounds against MDA-MB-231 cells, indicating that modifications to the acenaphthylene structure can lead to varying degrees of anticancer activity.

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance, compounds that inhibit key signaling pathways associated with cancer cell growth have shown promise as potential therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds:

- Dopamine Receptor Interaction : Some derivatives have exhibited high affinity for dopamine receptors (D1 and D2), suggesting potential applications in treating neurological disorders .

- Antimicrobial Activity : Compounds structurally related to 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.